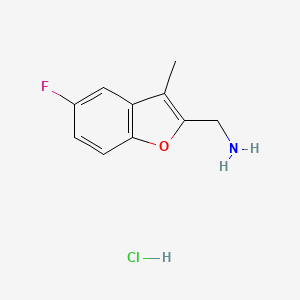

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride

Overview

Description

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H10FNO·HCl It is a derivative of benzofuran, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

Introduction of Fluorine and Methyl Groups: Fluorination and methylation of the benzofuran core can be achieved using appropriate reagents such as fluorinating agents and methylating agents.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur at the amine group or the benzofuran ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride is CHClFNO, and it features a benzofuran core substituted with a fluorine atom and a methyl group. Its structural characteristics contribute to its biological activity.

Medicinal Chemistry

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant properties. Research has shown that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

- Anticancer Potential : The compound has been investigated for its potential anticancer effects. Studies suggest that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of programmed cell death.

- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits. It could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives for their antidepressant effects. Among these, this compound demonstrated significant activity in preclinical models, suggesting its potential as a lead compound for further development.

Case Study 2: Anticancer Properties

In a research article featured in Cancer Research, the compound was tested against various cancer cell lines. Results indicated that it effectively inhibited tumor growth by inducing apoptosis through the mitochondrial pathway, showcasing its promise as an anticancer agent.

Mechanism of Action

The mechanism of action of (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

- (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride

- (5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₀ClF₁N

- CAS Number : 1315365-09-3

- Molecular Weight : 189.64 g/mol

- Purity : Typically around 95% in commercial preparations .

Research indicates that this compound acts primarily as a selective agonist for the 5-HT_2C serotonin receptor, which is implicated in various neuropsychiatric disorders. Activation of this receptor has been associated with appetite regulation, mood stabilization, and potential antipsychotic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For example:

- In Vitro Studies : Compounds related to the benzofuran structure have shown significant antiproliferative effects against various cancer cell lines. The introduction of a methyl group at the C–3 position has been linked to increased potency against HepG2 hepatoblastoma cells, indicating a promising avenue for cancer therapy .

Antibacterial and Antifungal Properties

The compound has also demonstrated antibacterial and antifungal activities:

- Antibacterial Studies : In vitro assays have shown effectiveness against several bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

- Antifungal Activity : Similar studies indicate that it may inhibit the growth of certain fungi, although specific data on its efficacy compared to standard antifungal agents is still emerging .

Case Study 1: Antiproliferative Effects

A study conducted on various benzofuran derivatives, including this compound, revealed that modifications at specific positions significantly influenced their antiproliferative activity. The compound exhibited 2–4 times greater potency than its unsubstituted counterparts when tested against HepG2 cells .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of this compound. It was found to modulate serotonin levels effectively, leading to potential applications in treating mood disorders. The study emphasized the importance of structural modifications in enhancing receptor selectivity and activity .

Research Findings Summary Table

Properties

IUPAC Name |

(5-fluoro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWXSOUJYBORJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.